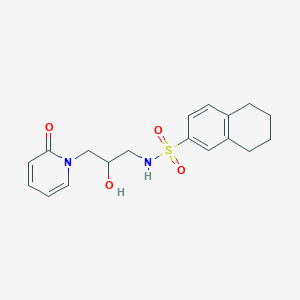
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic synthesis. Key steps include the formation of the sulfonamide and the oxopyridinyl moiety. The synthetic route might start with the sulfonation of naphthalene followed by the introduction of the hydroxyl and oxopyridinyl groups via substitution reactions under controlled conditions. Solvents such as dichloromethane or ethanol and catalysts like palladium on carbon may be used to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound would likely require optimization for scalability, involving large-scale reactors and continuous flow chemistry techniques to maintain consistency and purity. The use of automated synthesis and advanced purification methods like high-performance liquid chromatography (HPLC) ensures high yield and quality.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
The compound undergoes several types of chemical reactions:
Oxidation and Reduction Reactions: : The hydroxyl group can be oxidized to form a carbonyl group, and the oxopyridinyl moiety can undergo reduction to yield a dihydropyridinyl structure.
Substitution Reactions: : The aromatic sulfonamide and pyridinyl groups facilitate nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride.
Substitution: : Halides, nucleophiles like amines or thiols under controlled pH conditions.
Major Products Formed
The reactions typically yield derivatives with altered functional groups, such as carbonyl-containing products from oxidation or substituted sulfonamides from nucleophilic substitution.
Aplicaciones Científicas De Investigación
Chemistry
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is studied for its reactivity and potential as a synthetic intermediate for more complex molecules.
Biology and Medicine
In biological research, this compound is investigated for its potential as an enzyme inhibitor or pharmaceutical agent due to its structural similarity to biologically active molecules. It shows promise in targeting specific pathways in cancer or inflammation.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in organic synthesis.
Mecanismo De Acción
Molecular Targets and Pathways Involved
The compound's mechanism of action involves binding to specific enzymes or receptors. It can inhibit enzyme activity by mimicking the substrate or by binding to allosteric sites, thereby altering the enzyme's conformation and activity. The pathways targeted might include those involved in cell proliferation or signal transduction.
Comparación Con Compuestos Similares
Unique Characteristics
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide stands out due to its combination of functional groups, which offer versatility in reactions and binding potential in biological systems. Its multi-faceted reactivity distinguishes it from simpler sulfonamides or pyridinyl compounds.
Similar Compounds
Compounds with related structures include:
Naphthalene sulfonamides
Hydroxypyridinyl compounds
Substituted sulfonamides with varying alkyl or aryl groups
Propiedades
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c21-16(13-20-10-4-3-7-18(20)22)12-19-25(23,24)17-9-8-14-5-1-2-6-15(14)11-17/h3-4,7-11,16,19,21H,1-2,5-6,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMHSLQPUAMRLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(CN3C=CC=CC3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2405093.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2405096.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2405099.png)
![N-[1-(1H-Imidazol-2-yl)propyl]prop-2-enamide](/img/structure/B2405100.png)
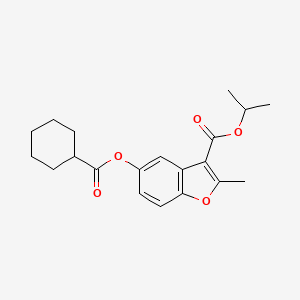
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2405104.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2405108.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2405109.png)
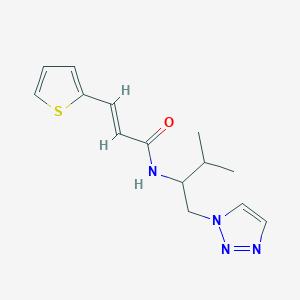
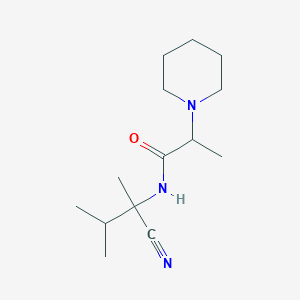
![ethyl 3-(4-methoxyphenyl)-5-(4-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2405112.png)
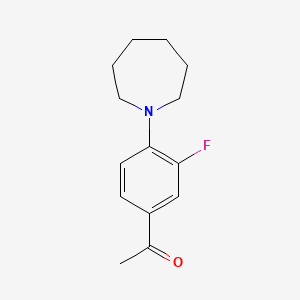
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(3-fluoro-4-methoxyphenyl)methyl]-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2405115.png)
